[3-(Pyridin-3-yl)phenyl]methanamine
Overview
Description
“[3-(Pyridin-3-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of pyrazole derivatives, which are structurally similar . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 . The compound consists of a pyridine bound to a phenyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Catalytic Applications
- Pincer Palladacycles Synthesis : This compound is used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Imaging and Photocytotoxicity : Iron(III) complexes of this compound have been synthesized and their photocytotoxic properties examined. They display significant photocytotoxicity in red light, offering potential applications in cellular imaging and cancer treatment (Basu et al., 2014).
Schiff Bases Synthesis and Anticonvulsant Activity
- Heterocyclic Schiff Bases Synthesis : Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and evaluated for anticonvulsant activity. These bases have shown promise as potential anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : Complexes based on this compound and its derivatives have been studied for their anticancer activity. They have shown significant activity against various human cancer cell lines (Mbugua et al., 2020).
Antiosteoclast Activity
- Boronates Synthesis : A series of boronates containing this compound have been synthesized and characterized for their antiosteoclast activity, indicating potential applications in bone health (Reddy et al., 2012).
Ligand Exchange and Spin State Equilibria
- Fe(II) Complexes Study : The compound has been used in the study of ligand exchange and spin state equilibria in Fe(II) complexes, contributing to the understanding of iron's role in biological systems (Draksharapu et al., 2012).
Hydrogen Bonding Study
- X-ray Crystallography and DFT Study : This compound has been part of studies involving X-ray crystallography and density functional theory (DFT) to understand the hydrogen bonding in certain ligands (Akerman & Chiazzari, 2014).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It has been used in the synthesis of unsymmetrical ncn′ pincer palladacycles . These palladacycles underwent C–H bond activation, which is a critical step in many chemical reactions .
Biochemical Pathways
It is known that this compound can undergo oxidation reactions . A highly efficient metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described .
Pharmacokinetics
It is known that the compound is stored at a temperature of 28 c .
Result of Action
It is known that this compound can undergo oxidation reactions to produce corresponding aldehydes and ketones .
Action Environment
It is known that the compound is stored at a temperature of 28 c , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
[3-(Pyridin-3-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as those utilizing hypervalent iodine and TEMPO as oxidizing agents . These interactions often result in the conversion of primary and secondary amines to their corresponding aldehydes and ketones. The nature of these interactions involves the formation of intermediate species that facilitate the oxidation process, highlighting the compound’s role in modulating enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in metabolic pathways, thereby altering the levels of key metabolites within the cell . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in cellular function and potential damage to tissues. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect but may instead lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic pathways.
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZNEQDDZADCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [3-(Pyridin-3-yl)phenyl]methanamine interact with soluble epoxide hydrolase (sEH)?
A1: The research article focuses on determining the crystal structure of sEH when bound to this compound. [] This structural information provides insights into how the compound interacts with the enzyme's active site. By understanding the binding interactions, researchers can gain valuable information for designing and developing more potent and selective sEH inhibitors.
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